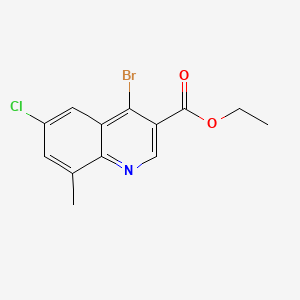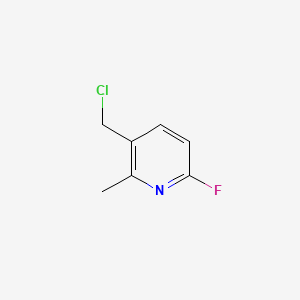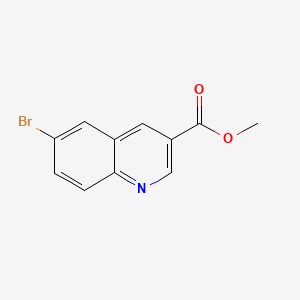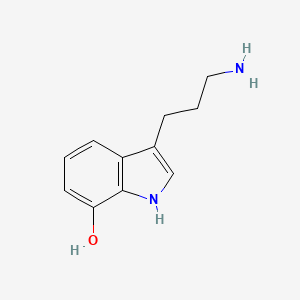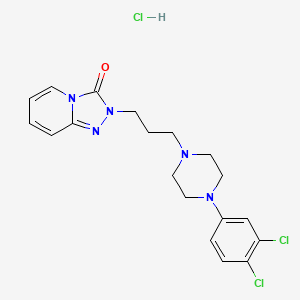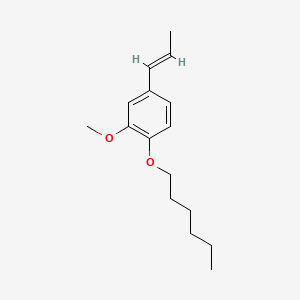
Hexyl iso-eugenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl iso-eugenol is a derivative of eugenol . Eugenol is the major component of clove essential oil and has demonstrated relevant biological potential with well-known antimicrobial and antioxidant action . Isoeugenol, a related compound, is found in several plants such as cinnamon, clove, and bay leaves .
Synthesis Analysis
Eugenol derivatives, including Hexyl iso-eugenol, are produced by esterification reactions in the hydroxyl group (−OH) of eugenol with different carboxylic acids and also by addition reactions in the double bond of the allyl group . Various extraction methods have been practiced globally for the extraction of eugenol and other nutraceutics from plants .
Molecular Structure Analysis
The 2D chemical structure image of Hexyl iso-eugenol is also called skeletal formula, which is the standard notation for organic molecules . Hexyl iso-eugenol contains total 42 bond(s); 18 non-H bond(s), 7 multiple bond(s), 8 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 2 ether(s) (aromatic) .
Chemical Reactions Analysis
Eugenol derivatives that involved esterification reactions in the hydroxyl group (−OH) of the eugenol molecule’s phenol resulted in a significant reduction of the antioxidant action . On the other hand, the structural changes located in the double bond affected much more smoothly the capacity of capturing radicals than the starting molecule .
Applications De Recherche Scientifique
Antimicrobial Activity : Eugenol exhibits significant antimicrobial properties, being effective against a range of bacteria and fungi, including those responsible for human infectious diseases and food-borne pathogens (Marchese et al., 2017).
Antiproliferative and Apoptosis-Inducing Effects in Cancer : Eugenol has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cells, including melanoma, leukemia, and gastric cancer (Jaganathan & Supriyanto, 2012).
Antioxidant and DNA Protection : Eugenol and isoeugenol have strong antioxidant activities and protective effects against DNA damage. Isoeugenol, in particular, displays higher biological activity compared to eugenol (Zhang et al., 2017).
Liver Injury Prevention : Eugenol demonstrates preventive effects against liver injury, reducing inflammation and oxidative stress markers (Yogalakshmi et al., 2010).
Inhibition of Melanoma Growth : Eugenol inhibits melanoma cell proliferation and could potentially be developed as a treatment for melanoma (Ghosh et al., 2005).
Inhibition of Inflammatory Responses : Eugenol-derived compounds like dehydrodiisoeugenol inhibit inflammatory responses in macrophages, suggesting potential as anti-inflammatory agents (Murakami et al., 2005).
Floral Scent Production in Plants : Eugenol is involved in floral scent production, with enzymes like (iso)eugenol O-methyltransferase playing a role in converting eugenol to other compounds for scent purposes (Wang & Pichersky, 1998).
Applications in Epoxy Thermoset : Diglycidylether of iso-eugenol, derived from lignin, shows promise in the preparation of thermosetting resins with properties comparable to conventional epoxy resins (François et al., 2016).
Antiviral Activity : Eugenol shows antiviral activity against human herpesvirus, suggesting potential for therapeutic use in viral infections (Benencia & Courreges, 2000).
LDL Cholesterol Reduction : Eugenol reduces LDL cholesterol and hepatic steatosis in hypercholesterolemic rats, indicating potential benefits for cholesterol management (Harb et al., 2019).
Orientations Futures
Eugenol, a natural substance used as a target molecule for the manufacture of bioactive compounds, was first isolated in 1929 and its commercial production began in 1940 in the United States . The derivatives of eugenol, including Hexyl iso-eugenol, have a promising future in the pharmaceutical industry . The derivatives had a promising antibacterial potential, including a lower minimum inhibitory concentration than eugenol . In addition, the derivatives were active against bacterial strains that eugenol itself showed no activity, thus increasing the spectrum of antibacterial action .
Propriétés
IUPAC Name |
1-hexoxy-2-methoxy-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-4-6-7-8-12-18-15-11-10-14(9-5-2)13-16(15)17-3/h5,9-11,13H,4,6-8,12H2,1-3H3/b9-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZVOANSIGANES-WEVVVXLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=CC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=C(C=C(C=C1)/C=C/C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl iso-eugenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B577832.png)

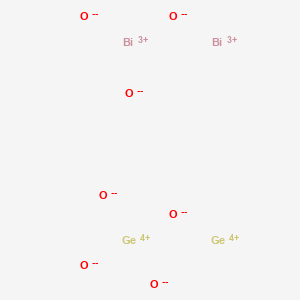
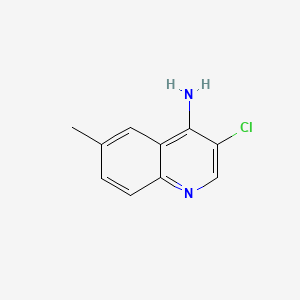
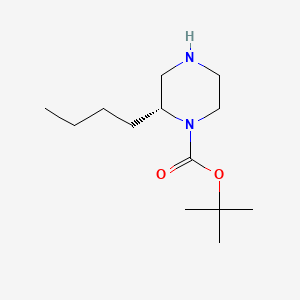
![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B577840.png)
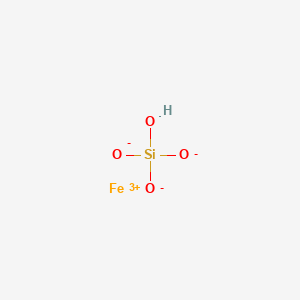
![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B577843.png)
